molecular formula C18H20N2O4S2 B6519808 2-[4-(benzenesulfonyl)butanamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide CAS No. 946261-80-9

2-[4-(benzenesulfonyl)butanamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide

Cat. No.: B6519808
CAS No.: 946261-80-9
M. Wt: 392.5 g/mol
InChI Key: LEYOSYZSMXBNPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a cyclopenta[b]thiophene core substituted at position 3 with a carboxamide group and at position 2 with a 4-(benzenesulfonyl)butanamido moiety. Pharmacological studies indicate its role as a mitofusin agonist, restoring mitochondrial DNA (mtDNA) content and improving glucose-stimulated insulin secretion (GSIS) in diabetic models .

Properties

IUPAC Name

2-[4-(benzenesulfonyl)butanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S2/c19-17(22)16-13-8-4-9-14(13)25-18(16)20-15(21)10-5-11-26(23,24)12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-11H2,(H2,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEYOSYZSMXBNPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC(=C2C(=O)N)NC(=O)CCCS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(benzenesulfonyl)butanamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Cyclopenta[b]thiophene Core: This can be achieved through a cyclization reaction involving a suitable thiophene precursor.

    Introduction of the Benzenesulfonyl Group: This step often involves sulfonylation using benzenesulfonyl chloride in the presence of a base such as pyridine.

    Attachment of the Butanamido Group: This can be accomplished through an amide coupling reaction using butanoic acid or its derivatives.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-[4-(benzenesulfonyl)butanamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydroxide or electrophilic substitution using bromine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-[4-(benzenesulfonyl)butanamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, such as anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(benzenesulfonyl)butanamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction pathways, modulation of gene expression, and interference with cellular metabolism.

Comparison with Similar Compounds

Pharmacological Mitofusin Agonists

Compound A :
2-{2-[(5-Cyclopropyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide

  • Key Differences : Replaces the benzenesulfonylbutanamido group with a triazole-sulfanyl propanamido substituent.
  • Activity : Demonstrates efficacy in restoring mtDNA in β-Mfn2KO islets and rescuing GSIS in db/db mice, similar to the target compound .
  • Mechanism : Acts as a tandem mitofusin agonist, requiring residual mitofusin levels for activity.

Compound B :
1-[2-(Benzylsulfamoyl)ethyl]piperidine-1-yl]carboxamide (TAMRA)

  • Key Differences : Lacks the cyclopenta[b]thiophene core; instead, it uses a piperidine-carboxamide scaffold.
  • Activity : Synergizes with Compound A to mimic open Mfn2 conformations, promoting mitochondrial fusion .

Structural Analogs with Varied Substituents

Compound C: N-Phenyl-2-[(2-thienylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

  • Key Differences : Substitutes the benzenesulfonylbutanamido group with a thiophene-2-carboxamide.

Compound D :
2-(3-Bromobenzamido)-N-phenyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide

  • Key Differences : Features a bromobenzamido group at position 2.
  • Activity : Used as a screening compound in high-throughput assays, indicating utility in drug discovery .

Compound E :
2-{4-[Cyclohexyl(methyl)sulfamoyl]benzamido}-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide

  • Key Differences : Incorporates a cyclohexyl-sulfamoyl benzamido substituent.

Ethyl Ester Derivatives

Compound F :
Ethyl 2-[4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate

  • Key Differences : Replaces the 3-carboxamide with an ethyl ester and introduces a nitro-pyrazole group.
  • Activity : Likely serves as a synthetic intermediate or prodrug, given the ester functionality .

Comparative Data Table

Compound Name Substituent at Position 2 Core Structure Pharmacological Activity Reference
Target Compound 4-(Benzenesulfonyl)butanamido Cyclopenta[b]thiophene Mitofusin agonist, enhances mtDNA
Compound A Triazole-sulfanyl propanamido Cyclopenta[b]thiophene Restores mtDNA, improves GSIS
Compound C Thiophene-2-carboxamide Cyclopenta[b]thiophene Structural analog (activity unconfirmed)
Compound D 3-Bromobenzamido Cyclopenta[b]thiophene Screening compound
Compound E Cyclohexyl-sulfamoyl benzamido Cyclopenta[b]thiophene Screening compound
Compound F 4-(5-Methyl-3-nitro-pyrazolyl)butanamido Cyclopenta[b]thiophene Probable intermediate/prodrug

Key Findings and Implications

  • Target Compound vs. Mitofusin Agonists : The benzenesulfonylbutanamido group may offer superior pharmacokinetic properties (e.g., solubility) compared to Compound A’s triazole-sulfanyl substituent. Both compounds share mitofusin-mediated mtDNA restoration, critical for diabetes therapy .
  • Structural Analogs : Derivatives with bromobenzamido (Compound D) or sulfamoyl (Compound E) groups highlight the scaffold’s versatility in drug discovery, though their specific targets remain underexplored .

Biological Activity

The compound 2-[4-(benzenesulfonyl)butanamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including anti-inflammatory, antimicrobial, and antioxidant properties, supported by relevant research findings and case studies.

Chemical Structure

The compound features a cyclopentathiophene core substituted with a benzenesulfonyl group and an amide functional group. This structure is significant as it influences the compound's interaction with biological targets.

Anti-Inflammatory Activity

Research indicates that compounds similar to This compound exhibit notable anti-inflammatory effects. For instance, sulfonamide derivatives have shown significant inhibition of carrageenan-induced rat paw edema, suggesting potential therapeutic applications in inflammatory diseases. A study reported that certain benzenesulfonamide derivatives demonstrated up to 94.69% inhibition at various time intervals post-administration .

Antimicrobial Activity

The antimicrobial efficacy of the compound has been investigated against various pathogens. In vitro studies reveal that derivatives similar to this compound exhibit potent activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for some related compounds were reported as follows:

  • E. coli : MIC 6.72 mg/mL
  • S. aureus : MIC 6.63 mg/mL
  • P. aeruginosa : MIC 6.67 mg/mL .

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.

Antioxidant Activity

The antioxidant potential of the compound has also been highlighted in recent studies. Compounds with similar structural features have demonstrated comparable antioxidant activities to established antioxidants like Vitamin C. For example, one derivative showed an IC50 value of 0.3287 mg/mL, indicating significant free radical scavenging ability .

Case Study 1: Synthesis and Evaluation

A study synthesized several benzenesulfonamide derivatives, including carboxamides related to the target compound. These derivatives were evaluated for their biological activities using standardized assays for anti-inflammatory and antimicrobial properties. The results indicated that modifications in the sulfonamide group significantly influenced biological efficacy .

Case Study 2: Structure-Activity Relationship (SAR)

Another research effort focused on the structure-activity relationship (SAR) of cyclopentathiophene derivatives. The study systematically varied substituents on the thiophene ring and analyzed their effects on biological activity. It was found that specific substitutions enhanced both anti-inflammatory and antimicrobial activities, providing insights into optimizing these compounds for therapeutic use .

Data Summary

Biological ActivityCompoundMIC/IC50Efficacy
Anti-inflammatory4a-94.69% inhibition at 3h
Antimicrobial4d6.72 mg/mL (E. coli)Potent
Antioxidant4eIC50 0.3287 mg/mLComparable to Vitamin C

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.